4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid
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Overview
Description
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclopentyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromomethylbenzoic acid.
Nucleophilic Substitution: The bromine atom in 4-bromomethylbenzoic acid is substituted with a cyclopentyl(methyl)amine group through a nucleophilic substitution reaction. This step requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl(methyl)amino group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-{[Cyclohexyl(methyl)amino]methyl}benzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-{[Cyclopentyl(ethyl)amino]methyl}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is unique due to the specific combination of the cyclopentyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[[cyclopentyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-15(13-4-2-3-5-13)10-11-6-8-12(9-7-11)14(16)17/h6-9,13H,2-5,10H2,1H3,(H,16,17) |
InChI Key |
NVVQTCAETNFZNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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